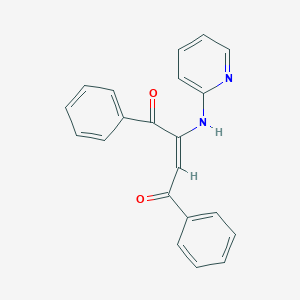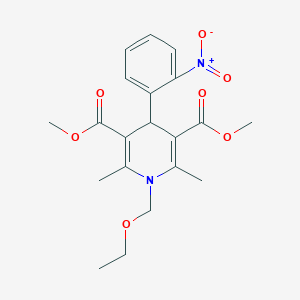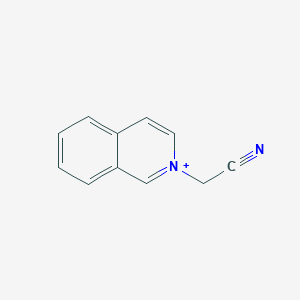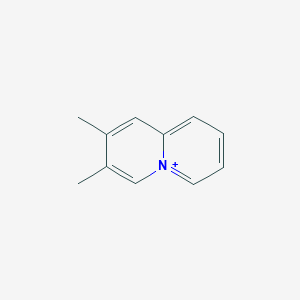![molecular formula C13H11ClN+ B492359 1-[1-(2-chlorophenyl)vinyl]pyridinium](/img/structure/B492359.png)
1-[1-(2-chlorophenyl)vinyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-chlorophenyl)vinyl]pyridinium is a chemical compound with the molecular formula C13H11ClN+ It is a pyridinium salt, which means it contains a positively charged pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
1-[1-(2-chlorophenyl)vinyl]pyridinium can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a base, such as sodium hydroxide, to form the corresponding vinylpyridine derivative. This intermediate is then subjected to quaternization using an alkylating agent, such as methyl iodide, to yield the final pyridinium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
1-[1-(2-chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or amines .
科学研究应用
1-[1-(2-chlorophenyl)vinyl]pyridinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[1-(2-chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
相似化合物的比较
Similar Compounds
- 1-[1-(4-chlorophenyl)vinyl]pyridinium
- 1-[1-(3-chlorophenyl)vinyl]pyridinium
- 1-[1-(4-fluorophenyl)vinyl]pyridinium
Uniqueness
1-[1-(2-chlorophenyl)vinyl]pyridinium is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications .
属性
分子式 |
C13H11ClN+ |
|---|---|
分子量 |
216.68g/mol |
IUPAC 名称 |
1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C13H11ClN/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14/h2-10H,1H2/q+1 |
InChI 键 |
XHBUMLYBSZKDHQ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
规范 SMILES |
C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-methyl-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B492329.png)
![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)
![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)
![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)



![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)

![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)

![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
